molecular formula C4H3Cl2NS B13689603 4-(Dichloromethyl)-1,3-thiazole CAS No. 3364-79-2

4-(Dichloromethyl)-1,3-thiazole

Cat. No.: B13689603
CAS No.: 3364-79-2
M. Wt: 168.04 g/mol
InChI Key: BKYQMLQAHYKEPT-UHFFFAOYSA-N
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Description

4-(Dichloromethyl)-1,3-thiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its dichloromethyl group attached to the thiazole ring, which imparts unique chemical properties and reactivity. Thiazoles are widely studied due to their presence in various biologically active molecules and their applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dichloromethyl)-1,3-thiazole typically involves the reaction of thiazole derivatives with dichloromethylating agents. One common method is the reaction of thiazole with dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4). The reaction is carried out under controlled conditions, often at low temperatures, to ensure high yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and minimizes by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(Dichloromethyl)-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Dichloromethyl)-1,3-thiazole has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-(Dichloromethyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying cellular processes and developing therapeutic agents .

Comparison with Similar Compounds

  • 4-(Chloromethyl)-1,3-thiazole
  • 4-(Bromomethyl)-1,3-thiazole
  • 4-(Methyl)-1,3-thiazole

Comparison: 4-(Dichloromethyl)-1,3-thiazole is unique due to the presence of two chlorine atoms in the dichloromethyl group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This distinguishes it from other similar compounds, such as 4-(Chloromethyl)-1,3-thiazole, which has only one chlorine atom and exhibits different reactivity and biological activity .

Properties

CAS No.

3364-79-2

Molecular Formula

C4H3Cl2NS

Molecular Weight

168.04 g/mol

IUPAC Name

4-(dichloromethyl)-1,3-thiazole

InChI

InChI=1S/C4H3Cl2NS/c5-4(6)3-1-8-2-7-3/h1-2,4H

InChI Key

BKYQMLQAHYKEPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)C(Cl)Cl

Origin of Product

United States

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